molecular formula C10H6N4O3 B12359612 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

Katalognummer: B12359612
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: AJWVALYKZWNOEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the triazoloquinoxaline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of the oxo group at the 4-position and the carboxylic acid group at the 2-position further enhances its chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . The reaction conditions often include refluxing in solvents such as dichloroethane or ethanol, and the use of catalysts like hydrochloric acid or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-compatible catalysts and solvents, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds in the triazoloquinoxaline family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C10H6N4O3

Molekulargewicht

230.18 g/mol

IUPAC-Name

4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4,6H,(H,16,17)

InChI-Schlüssel

AJWVALYKZWNOEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=NC(=O)C3=NC(=NN23)C(=O)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.